molecular formula C10H19ClN2O2 B2677498 1,9-Dioxaspiro[5.5]undecane-4-carboximidamide hydrochloride CAS No. 1955556-90-7

1,9-Dioxaspiro[5.5]undecane-4-carboximidamide hydrochloride

Cat. No.: B2677498
CAS No.: 1955556-90-7
M. Wt: 234.72
InChI Key: HVPUOUSPZCCBMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,9-Dioxaspiro[5.5]undecane-4-carboximidamide hydrochloride is a spirocyclic compound characterized by a bicyclic structure where two oxygen atoms (dioxa) and a carboximidamide group are integrated into a fused 6- and 5-membered ring system. The carboximidamide moiety (-C(=NH)NH₂) confers strong basicity and hydrogen-bonding capacity, making it relevant in pharmaceutical and biochemical research.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,9-dioxaspiro[5.5]undecane-4-carboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2.ClH/c11-9(12)8-1-4-14-10(7-8)2-5-13-6-3-10;/h8H,1-7H2,(H3,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPUOUSPZCCBMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCOCC2)CC1C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,9-Dioxaspiro[5.5]undecane-4-carboximidamide hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diol and an appropriate carbonyl compound. The reaction is usually carried out under acidic conditions to facilitate the formation of the spirocyclic structure.

    Introduction of the Carboximidamide Group: The carboximidamide group can be introduced through a reaction with an appropriate amine and a carbonyl compound. This step often requires the use of a dehydrating agent to drive the reaction to completion.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,9-Dioxaspiro[5.5]undecane-4-carboximidamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboximidamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the carboximidamide group.

Scientific Research Applications

1,9-Dioxaspiro[5.5]undecane-4-carboximidamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1,9-Dioxaspiro[5.5]undecane-4-carboximidamide hydrochloride involves its interaction with specific molecular targets. The carboximidamide group can form hydrogen bonds with biological molecules, potentially inhibiting or modulating their activity. The spirocyclic structure may also contribute to its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic compounds with oxygen and nitrogen heteroatoms are widely studied for their conformational rigidity and diverse reactivity. Below is a detailed comparison of the target compound with analogous spiro systems:

Structural and Functional Group Analysis

Compound Name Key Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
1,9-Dioxaspiro[5.5]undecane-4-carboximidamide HCl Carboximidamide, 2 oxygen atoms Not explicitly provided* ~229 (estimated) High basicity, hydrogen-bonding potential
4-Oxa-1,9-diazaspiro[5.5]undecane dihydrochloride 1 oxygen, 2 nitrogen atoms C₈H₁₈Cl₂N₂O 229.15 Biochemical research; rigid scaffold
1,9-Dioxaspiro[5.5]undec-4-ylamine HCl Primary amine, 2 oxygen atoms Not explicitly provided ~220 (estimated) Intermediate for functionalization
2-(3,5-Dioxo-1-phenyl-1,4-diazaspiro[5.5]undecan-4-yl)acetamide 2 ketones, acetamide, phenyl group C₁₇H₂₁N₃O₃ 315.37 Anticancer or antimicrobial research
{1,9-Dioxaspiro[5.5]undecan-4-yl}methanesulfonyl chloride Sulfonyl chloride, 2 oxygen atoms C₁₀H₁₇ClO₄S 268.76 Electrophilic reagent for sulfonylation
9,9-Difluoro-1-oxaspiro[5.5]undecane-4-carboxylic acid Carboxylic acid, 2 fluorine atoms C₁₁H₁₆F₂O₃ 234.24 Increased lipophilicity; drug candidate

Notes:

  • Carboximidamide vs. Amine/Amide : The carboximidamide group (-C(=NH)NH₂) in the target compound is more basic than primary amines (e.g., 1,9-dioxaspiro[...]amine HCl) or amides (e.g., acetamide derivatives in ), enabling stronger interactions with acidic biological targets .
  • Oxygen vs. Nitrogen Heteroatoms : Replacing oxygen with nitrogen (e.g., 4-Oxa-1,9-diazaspiro[...]) increases basicity and alters solubility, while fluorination (e.g., 9,9-difluoro[...]) enhances metabolic stability and lipophilicity .
  • Sulfonyl Chloride vs. Carboxylic Acid : Sulfonyl chlorides () are reactive electrophiles, whereas carboxylic acids () are ionizable, affecting their pharmacokinetic profiles.

Biological Activity

1,9-Dioxaspiro[5.5]undecane-4-carboximidamide hydrochloride is a synthetic compound characterized by its unique spirocyclic structure and carboximidamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

  • Molecular Formula : C10H19ClN2O2
  • Molecular Weight : 234.73 g/mol
  • CAS Number : 1955556-90-7

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through hydrogen bonding, facilitated by its carboximidamide group. The spirocyclic structure enhances its binding affinity and specificity, potentially modulating the activity of various biomolecules.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

Studies have suggested that this compound may possess anticancer properties, potentially through the inhibition of tumor cell proliferation or induction of apoptosis. The specific pathways involved remain an area of ongoing research.

Case Studies

  • In Vitro Studies : In a recent study, derivatives of spirocyclic compounds demonstrated potent activity against various cancer cell lines, suggesting that modifications to the core structure could enhance efficacy.
  • Animal Models : Animal studies have shown that compounds with similar structures can reduce tumor size in xenograft models, indicating potential for therapeutic applications.

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare its properties with related compounds.

Compound NameStructure TypeBiological ActivityReference
1,7-Dioxaspiro[5.5]undecaneSpirocyclicAntimicrobial
1,9-Dioxaspiro[5.5]undecane-2-oneSpirocyclicAnticancer
1-Oxa-4,9-diazaspiro[5.5]undecaneSpirocyclicSoluble epoxide hydrolase inhibitor

Synthesis and Applications

The synthesis of this compound typically involves cyclization reactions under acidic conditions followed by the introduction of the carboximidamide group. Its applications span across medicinal chemistry as a potential drug candidate and in materials science due to its unique structural properties.

Q & A

Q. What are the key structural features of 1,9-dioxaspiro[5.5]undecane-4-carboximidamide hydrochloride, and how are they elucidated experimentally?

Methodological Answer: The compound features a spirocyclic core (1,9-dioxaspiro[5.5]undecane) with a carboximidamide substituent. Structural elucidation employs:

  • X-ray crystallography : Refinement using SHELX software to resolve bond lengths, angles, and torsional strain in the spiro system .
  • NMR spectroscopy : 1H/13C NMR (e.g., 400 MHz) identifies proton environments, such as the carboximidamide NH2 group (δ ~7.5–8.5 ppm) and spirocyclic oxygen/nitrogen effects on chemical shifts .
  • Mass spectrometry : High-resolution MS confirms the molecular formula (e.g., C11H19ClN2O2) via exact mass matching .

Q. Table 1: Key NMR Parameters

Proton EnvironmentChemical Shift (ppm)MultiplicityIntegration
Spirocyclic O-CH23.5–4.2Multiplet4H
Carboximidamide NH27.5–8.5Broad singlet2H
Spirocyclic CH1.8–2.5Multiplet6H

Q. What synthetic strategies are employed to prepare 1,9-dioxaspiro[5.5]undecane derivatives?

Methodological Answer: Synthesis typically involves:

  • Spirocyclization : Intramolecular nucleophilic attack of hydroxylamines or amines on ketones/epoxides to form the spirocyclic core .
  • Carboximidamide introduction : Reaction of spirocyclic amines with cyanamide derivatives under acidic conditions .
  • Hydrochloride salt formation : Precipitation via HCl gas bubbling in anhydrous solvents .

Q. Example Protocol :

React 1,9-dioxaspiro[5.5]undecan-4-amine with cyanogen bromide in methanol.

Acidify with HCl to precipitate the hydrochloride salt.

Purify via recrystallization (ethanol/water) .

Q. Which analytical techniques are critical for purity assessment and characterization?

Methodological Answer:

  • HPLC : Reverse-phase C18 column (UV detection at 254 nm) to quantify impurities (<0.5%) .
  • Elemental analysis : Validate C, H, N, Cl content (±0.3% theoretical) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve spirocyclization yields?

Methodological Answer:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states .
  • Catalysts : Employ Lewis acids (e.g., ZnCl2) to accelerate intramolecular cyclization .
  • Temperature control : Gradual heating (60–80°C) minimizes side reactions like oligomerization .

Q. Table 2: Optimization Parameters

VariableOptimal RangeEffect on Yield
SolventDMF+15%
Catalyst (ZnCl2)5 mol%+20%
Temperature70°C+25%

Q. How do structural modifications (e.g., substituent position) influence biological activity?

Methodological Answer:

  • SAR studies : Replace the carboximidamide with acyl groups to test antimicrobial potency .
  • Docking simulations : Use AutoDock Vina to predict binding to bacterial enoyl-ACP reductase .
  • In vitro assays : MIC testing against S. aureus (e.g., 2–8 µg/mL range) .

Q. Key Finding :

  • 4-position carboximidamide shows 3x higher activity than 3-position analogs due to better target fit .

Q. How are contradictions in spectral data resolved during structural validation?

Methodological Answer:

  • Multi-technique cross-validation : Compare X-ray (bond lengths) with DFT-calculated geometries (B3LYP/6-31G*) .
  • Dynamic NMR : Resolve overlapping signals via variable-temperature experiments (e.g., coalescence at 310 K) .
  • Isotopic labeling : Use 15N-carboximidamide to confirm NH2 proton assignments in 2D HSQC .

Q. What safety protocols are critical for handling this compound in the lab?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of hydrochloride dust .
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Q. Table 3: Hazard Mitigation

RiskMitigation Strategy
Skin irritationImmediate washing with soap/water
InhalationEvacuate and ventilate area
Fire hazardUse CO2 fire extinguisher

Q. How is the compound utilized in drug discovery pipelines?

Methodological Answer:

  • Fragment-based screening : Assess spirocyclic scaffolds for kinase inhibition .
  • Prodrug design : Convert carboximidamide to ester prodrugs for improved bioavailability .
  • In vivo PK/PD : Monitor plasma half-life (t1/2 ~2.5 hr in mice) and metabolite profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.